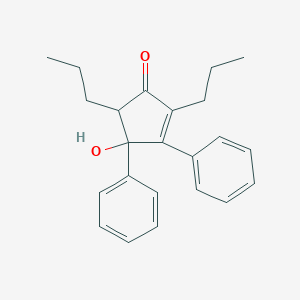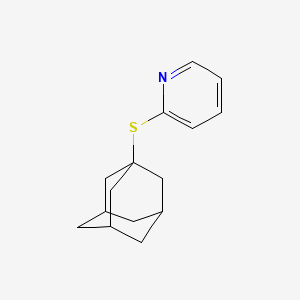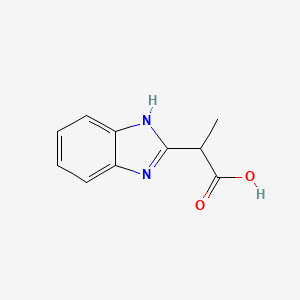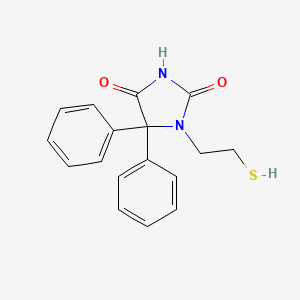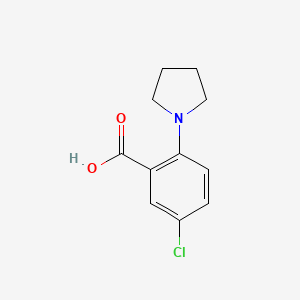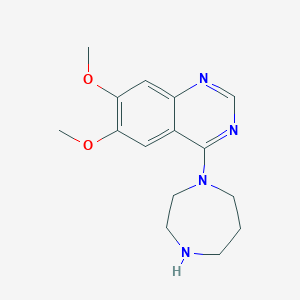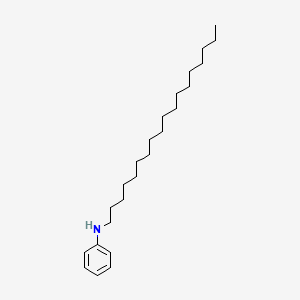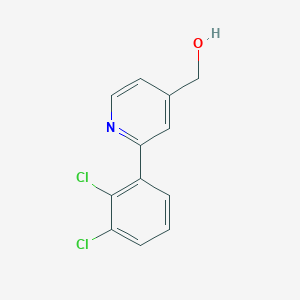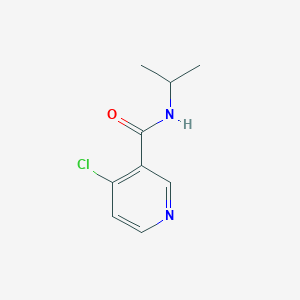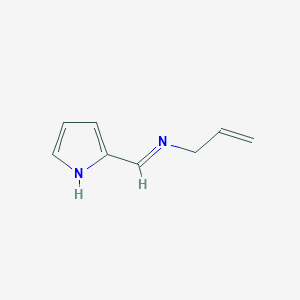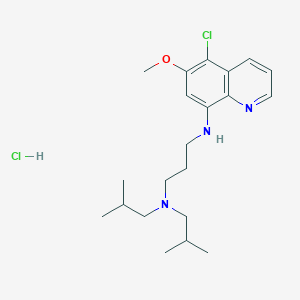![molecular formula C13H11N3 B13986987 2-Phenylpyrazolo[1,5-a]pyridin-3-amine CAS No. 122643-82-7](/img/structure/B13986987.png)
2-Phenylpyrazolo[1,5-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpyrazolo[1,5-a]pyridin-3-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole ring.
Métodos De Preparación
The synthesis of 2-Phenylpyrazolo[1,5-a]pyridin-3-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of dimethylamino leaving groups to control regioselectivity, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Phenylpyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Phenylpyrazolo[1,5-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyridin-3-amine involves its role as an inhibitor of ERK1 and ERK2, which are part of the mitogen-activated protein kinase (MAPK) pathway. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, differentiation, and survival . This inhibition occurs through ATP-competitive binding, preventing the phosphorylation and activation of downstream targets .
Comparación Con Compuestos Similares
2-Phenylpyrazolo[1,5-a]pyridin-3-amine can be compared to other phenylpyrazole derivatives, such as:
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: This compound also inhibits ERK1 and ERK2 but has a different substitution pattern, which may affect its potency and selectivity.
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and the attached substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on ERK1 and ERK2, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
122643-82-7 |
|---|---|
Fórmula molecular |
C13H11N3 |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
2-phenylpyrazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C13H11N3/c14-12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-9H,14H2 |
Clave InChI |
ZCKNCOJDTMLMFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


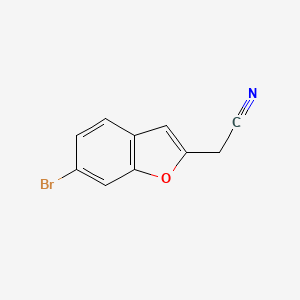
![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)
